1-(Boc-amino)bicyclo[2.2.1]heptan-2-one
Description
1-(Boc-amino)bicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative featuring a norbornane skeleton (bicyclo[2.2.1]heptane) with a Boc (tert-butoxycarbonyl)-protected amino group at the 1-position and a ketone moiety at the 2-position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while retaining reactivity for subsequent deprotection . This compound is structurally related to camphor and other norbornanone derivatives but distinguishes itself through the presence of the Boc-amino substituent, which imparts unique physicochemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(2-oxo-1-bicyclo[2.2.1]heptanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-12-5-4-8(7-12)6-9(12)14/h8H,4-7H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVCKOBFIQDJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism:
-
Boc Protection of Amine :
Bicyclo[2.2.1]heptan-2-amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP. This step ensures the amine group is protected before further reactions. -
Nucleophilic Substitution :
The Boc-protected amine reacts with 3,4-diethoxycyclobut-3-ene-1,2-dione in anhydrous dichloromethane or THF. The reaction proceeds at room temperature, with the ethoxy groups acting as leaving groups.
Key Conditions :
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Solvent: Dichloromethane or THF
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Temperature: 20–25°C
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Reaction Time: 12–24 hours
Cyclization Strategies Involving Boc-Protected Intermediates
Alternative routes focus on constructing the bicyclo[2.2.1]heptan-2-one core after introducing the Boc group. This method is advantageous for controlling stereochemistry and minimizing side reactions.
Synthetic Steps:
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Preparation of Bicyclic Core :
A Diels-Alder reaction between cyclopentadiene and a suitably functionalized ketone precursor forms the bicyclo[2.2.1]heptan-2-one skeleton. -
Amination and Boc Protection :
The ketone is converted to an amine via reductive amination or Hofmann rearrangement, followed by Boc protection using Boc anhydride.
Example Protocol :
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Reductive amination of bicyclo[2.2.1]heptan-2-one with ammonium acetate and sodium cyanoborohydride.
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Boc protection under mild basic conditions (pH 8–9).
Deprotection-Protected Sequential Synthesis
Recent advancements highlight the use of HCl-mediated deprotection in tandem with protection steps to optimize yields. For instance, intermediate compounds with tert-butoxycarbonyl (Boc) groups are treated with HCl-saturated ethyl acetate to selectively remove protecting groups while preserving the bicyclic structure.
Critical Observations :
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Acid Sensitivity : The Boc group is stable under neutral and basic conditions but cleaves readily in acidic environments.
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Yield Optimization : Sequential Boc protection and deprotection steps improve purity by eliminating byproducts.
Analytical Characterization
Post-synthesis validation employs:
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NMR Spectroscopy : Confirmation of Boc group integration (tert-butyl peaks at δ 1.4 ppm) and bicyclic proton environments.
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Mass Spectrometry : Molecular ion peak at m/z 225.28 aligns with the molecular weight.
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HPLC : Purity >95% achieved via reverse-phase chromatography.
Comparative Analysis of Methods
Chemical Reactions Analysis
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine, bicyclo[2.2.1]heptan-2-amine. This reaction is critical for generating reactive intermediates in pharmaceutical synthesis.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (gaseous) | Ethyl acetate, room temperature | Bicyclo[2.2.1]heptan-2-amine | >90% |
Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol. The reaction is efficient and selective, preserving the bicyclic framework .
Nucleophilic Substitution at the Amine
After deprotection, the free amine participates in nucleophilic substitution reactions with electrophilic partners, enabling the synthesis of bioactive squaramide derivatives.
Reaction with Cyclobut-3-ene-1,2-diones
The amine reacts with 3,4-diethoxycyclobut-3-ene-1,2-dione to form N,N′-diarylsquaramides, a class of CXCR2 antagonists with anticancer properties .
| Substrate | Reagent | Conditions | Product | Application |
|---|---|---|---|---|
| Bicyclo[2.2.1]heptan-2-amine | 3,4-Diethoxycyclobut-3-ene-1,2-dione | Room temperature, anhydrous CH₂Cl₂ | N,N′-Diarylsquaramide derivatives (e.g., Compound 2e) | CXCR2 antagonism for metastatic cancer therapy |
Key Findings :
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Compound 2e exhibits a LibDockScore of 73.34, indicating strong binding to CXCR2 .
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The (S)-enantiomer of 2e shows enhanced hydrogen bonding with residues Arg80, Tyr314, and Gly244 compared to the (R)-form .
Functionalization of the Ketone Group
While direct reactions of the ketone in 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one are less documented, analogous bicyclic ketones undergo reductions and oxidations:
Reduction Pathways
Bicyclo[2.2.1]heptan-2-one derivatives are reduced to secondary alcohols or amines using agents like NaBH₄ or LiAlH₄ .
| Substrate | Reagent | Product | Conditions |
|---|---|---|---|
| Bicyclo[2.2.1]heptan-2-one | LiAlH₄ | Bicyclo[2.2.1]heptan-2-ol | Anhydrous THF, 0°C |
| Bicyclo[2.2.1]heptan-2-one | NH₃, H₂/Pd-C | Bicyclo[2.2.1]heptan-2-amine | High-pressure reactor |
Note : Reduction of the ketone in this compound would require Boc group stability under reducing conditions, necessitating further validation .
Stability Profile
This compound demonstrates robust stability:
| Condition | Stability Outcome | Reference |
|---|---|---|
| Simulated gastric fluid | >90% intact after 24 h | |
| Human plasma | No degradation after 48 h |
Synthetic Utility in Medicinal Chemistry
This compound serves as a precursor to bridged-ring squaramides, which are prioritized for their:
Scientific Research Applications
Drug Development
The bicyclo[2.2.1]heptane framework is increasingly being utilized in drug design due to its ability to mimic natural products and improve pharmacokinetic properties. The incorporation of the Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization, facilitating the synthesis of various derivatives that can act as enzyme inhibitors or receptor modulators.
- Case Study: Inhibitors of Proteolytic Enzymes
Research has demonstrated that derivatives of bicyclo[2.2.1]heptan-2-one exhibit potent inhibitory activity against proteolytic enzymes, which are critical targets in various diseases including cancer and neurodegenerative disorders. For instance, compounds derived from this scaffold have shown promising results in inhibiting plasmepsin II, a target for antimalarial drug development, with IC50 values in the submicromolar range .
Bioisosteric Replacement
The compound has been explored as a bioisostere for traditional aromatic systems in drug molecules, leading to enhanced solubility and metabolic stability. For example, replacing phenyl rings with bicyclic structures has resulted in improved physicochemical properties in drugs like Imatinib and Vorinostat, enhancing their efficacy and reducing side effects .
Synthetic Routes
The synthesis of 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one typically involves multi-step processes that include:
- Formation of the Bicyclic Core: Utilizing cyclization reactions to construct the bicyclic structure.
- Boc Protection: Employing Boc anhydride to protect amino groups during subsequent reactions.
- Functionalization: Introducing various functional groups through nucleophilic substitutions or coupling reactions.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the bicyclic core from linear precursors |
| 2 | Boc Protection | Protecting amino groups using Boc anhydride |
| 3 | Functionalization | Introduction of desired functional groups |
Structural Diversity
The ability to modify the bicyclic structure leads to a library of compounds with diverse biological activities. For instance, variations in substituents can significantly alter binding affinities and selectivity towards specific biological targets, making this scaffold highly adaptable for drug discovery .
Anticancer Properties
Studies have indicated that compounds based on this scaffold exhibit anticancer properties by acting on multiple pathways involved in tumor growth and metastasis. The structural rigidity and spatial orientation provided by the bicyclic framework contribute to their ability to effectively interact with target proteins involved in cancer progression.
Neuropharmacological Effects
Research has also highlighted the potential of these compounds in treating neurological disorders by modulating neurotransmitter systems. For example, derivatives have been shown to influence dopamine transporters, providing insights into their use as therapeutic agents for conditions like Parkinson's disease .
Mechanism of Action
The mechanism of action of 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its amino and ketone functional groups. These interactions can modulate the activity of the target proteins, leading to desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- The Boc-amino derivative has a significantly higher molecular weight (239.32 g/mol) compared to simpler norbornanones like (1R,4S)-bicyclo[2.2.1]heptan-2-one (110.16 g/mol) due to the Boc group .
- Unlike camphor, which has methyl groups at positions 1,7,7, the Boc-amino variant replaces the 1-methyl with a Boc-protected amine, altering steric and electronic properties .
- The unprotected 1-amino derivative (C₇H₁₁NO) lacks the Boc group, making it more reactive but less stable under acidic or oxidative conditions .
Table 2: Reported Bioactivities of Comparable Compounds
Key Observations:
- Camphor and simpler norbornanones exhibit antimicrobial and anti-inflammatory activities, likely due to their lipophilic nature and ability to disrupt microbial membranes .
Physicochemical Properties
- Thermal Stability: Boc-protected amines generally exhibit higher thermal stability than their unprotected counterparts, a critical factor in storage and synthetic processes .
Biological Activity
1-(Boc-amino)bicyclo[2.2.1]heptan-2-one is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a bicyclo[2.2.1]heptane core, which is known for its unique structural properties that can influence biological interactions and pharmacological effects.
Structural Characteristics
The compound's structure includes a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality, which is crucial for enhancing solubility and stability in biological environments. The bicyclic framework provides a rigid scaffold that can facilitate specific molecular interactions.
Biological Activity Overview
Research indicates that derivatives of bicyclo[2.2.1]heptane, including this compound, exhibit a range of biological activities, particularly as potential antagonists and inhibitors in various biochemical pathways.
Anticancer Activity
Recent studies have shown that bicyclo[2.2.1]heptane derivatives can act as selective antagonists for the CXCR2 receptor , which is implicated in cancer metastasis. For instance, compounds similar to this compound demonstrated significant inhibition of cell migration in pancreatic cancer cell lines (CFPAC1) with an IC50 value around 48 nM for CXCR2 antagonism, indicating strong potential for therapeutic applications in cancer treatment .
In Vitro Stability and Pharmacokinetics
The stability of this compound has been evaluated in simulated gastric fluid (SGF) and intestinal fluid (SIF), showing promising results for oral bioavailability. It exhibited higher stability in SGF compared to SIF, suggesting favorable conditions for absorption . Pharmacokinetic studies in rats revealed a maximum concentration (Cmax) of 2863 ng/mL with a half-life (t1/2) of 2.58 hours after oral administration at a dose of 10 mg/kg .
Structure-Activity Relationship (SAR)
The biological activity of bicyclo[2.2.1]heptane derivatives can be significantly influenced by modifications to the core structure or substituents:
- Substituent Variability : Various substituents on the nitrogen atom or at other positions on the bicyclic system can enhance selectivity and potency against specific targets.
- Molecular Docking Studies : Computational modeling has provided insights into the binding interactions between these compounds and their biological targets, helping to optimize their design for improved efficacy .
Data Summary
| Property | Value |
|---|---|
| CXCR2 IC50 | 48 nM |
| Selectivity (CXCR1/CXCR2) | 60.4 |
| Cmax | 2863 ng/mL |
| Half-life | 2.58 hours |
| Stability in SGF | High |
Case Studies
Several case studies have highlighted the effectiveness of bicyclic compounds in cancer therapy:
- A study demonstrated that compounds with the bicyclo[2.2.1]heptane structure could significantly reduce cell migration in vitro, suggesting potential as anti-metastatic agents .
- Another investigation into related compounds showed that modifications to the bicyclic core could lead to enhanced activity against Dipeptidyl Peptidase-4 (DPP-4), indicating versatility in therapeutic applications beyond oncology .
Q & A
Q. What are the established synthetic routes for 1-(Boc-amino)bicyclo[2.2.1]heptan-2-one, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amino-functionalized bicyclo[2.2.1]heptan-2-one scaffold. A common approach includes:
Amination : Reacting bicyclo[2.2.1]heptan-2-one derivatives with ammonia or amines under reductive conditions to install the amino group.
Boc Protection : Treating the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane or THF .
Characterization :
- NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm in H NMR) and bicyclic framework signals.
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] or [M+Na]) using ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm.
Q. How does the Boc group influence the stability of this compound under acidic or basic conditions?
- Methodological Answer : The Boc group is acid-labile but stable under basic conditions. Key considerations:
- Acidic Hydrolysis : Use TFA (trifluoroacetic acid) in DCM (20–50% v/v) for selective deprotection at room temperature. Monitor reaction progress via TLC (disappearance of Boc-protected spot) .
- Base Stability : The compound remains intact in basic media (e.g., NaOH, KOH), making it suitable for reactions requiring alkaline conditions.
Validation : Post-reaction analysis via C NMR to confirm tert-butyl carbonyl (δ ~155 ppm) retention or removal.
Advanced Research Questions
Q. How can stereochemical inconsistencies in the bicyclic framework be resolved during synthesis?
- Methodological Answer : The rigid bicyclo[2.2.1]heptane system imposes steric constraints, leading to potential stereochemical mismatches. Strategies include:
Chiral Auxiliaries : Employ enantiopure starting materials (e.g., camphor derivatives) to enforce desired stereochemistry .
Dynamic Resolution : Use catalysts like lipases or transition-metal complexes to selectively stabilize one enantiomer during Boc protection .
Analytical Validation :
- Chiral HPLC : Compare retention times against known enantiomers.
- X-ray Crystallography : Resolve absolute configuration ambiguities .
Q. What role does this compound play in prostaglandin synthesis, and how can its reactivity be optimized?
- Methodological Answer : This compound serves as a precursor for prostaglandin intermediates via Baeyer-Villiger oxidation , a key step to form lactone rings (e.g., Corey lactone) . Optimization steps:
Oxidation Conditions : Use m-CPBA (meta-chloroperbenzoic acid) in anhydrous DCM at 0°C to minimize side reactions.
Kinetic Control : Adjust reaction time (2–4 hrs) to favor mono-oxidation over over-oxidation.
Troubleshooting :
- Byproduct Formation : Monitor via H NMR for unexpected peaks (e.g., δ 5.5–6.5 ppm for epoxides).
- Yield Improvement : Pre-purify starting material via recrystallization to eliminate impurities .
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be reconciled?
- Methodological Answer : Discrepancies often arise from isotopic patterns, solvent residues, or conformational dynamics. Steps:
Isotope Analysis : Compare experimental MS isotopic distribution with theoretical simulations (e.g., using ChemCalc).
Variable Temperature NMR : Perform H NMR at −40°C to slow conformational exchange and resolve overlapping peaks .
2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons by correlating spin systems and heteronuclear couplings .
Key Research Challenges
- Stereochemical Drift : The bicyclic framework’s rigidity may lead to epimerization during Boc deprotection. Mitigate via low-temperature workup .
- Regulatory Compliance : Derivatives like 3-benzylidene camphor analogs are flagged as endocrine disruptors under EU REACH; ensure synthetic pathways avoid such byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
